![molecular formula C18H16F6O2 B12566864 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol CAS No. 192198-90-6](/img/structure/B12566864.png)
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a butane-2,3-diol backbone. This compound is of significant interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol typically involves the use of 2,3,4,5-tetrafluoromethylbenzene as a starting material. Through a series of reactions, this compound is converted into hexafluoroethane, which is then reacted with sodium hydroxide to produce hexafluoroethanol. The final product is synthesized by reacting trifluoromethanesulfonate with hexafluoroethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols.
Scientific Research Applications
2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes easily. This property makes it effective in modulating biochemical pathways and interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: This compound shares a similar structure but differs in the number of fluorine atoms.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another fluorinated compound with distinct applications in catalysis.
Uniqueness: 2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol is unique due to its specific arrangement of trifluoromethyl groups and the butane-2,3-diol backbone. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
192198-90-6 |
|---|---|
Molecular Formula |
C18H16F6O2 |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
2,3-bis[4-(trifluoromethyl)phenyl]butane-2,3-diol |
InChI |
InChI=1S/C18H16F6O2/c1-15(25,11-3-7-13(8-4-11)17(19,20)21)16(2,26)12-5-9-14(10-6-12)18(22,23)24/h3-10,25-26H,1-2H3 |
InChI Key |
GIVBMOREEDKTBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C(C)(C2=CC=C(C=C2)C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


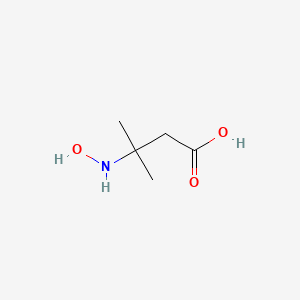
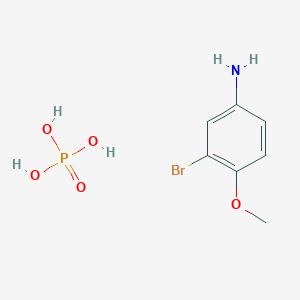

![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
![3-[[[Dimethyl(trimethylsilyloxy)silyl]oxy-[3-[2-(2-methoxypropoxy)ethoxy]propyl]-methylsilyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-amine](/img/structure/B12566813.png)
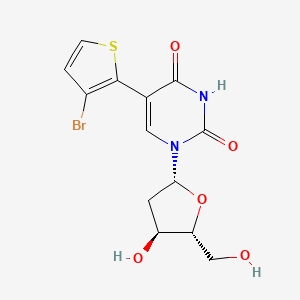
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
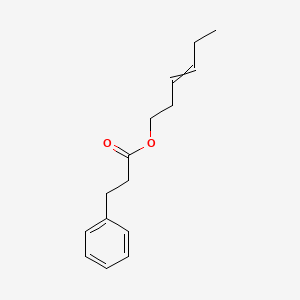
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
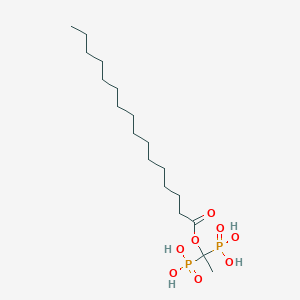
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
